![molecular formula C18H13BrN2O2S B2545846 3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one CAS No. 442556-30-1](/img/structure/B2545846.png)
3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one" is a derivative of quinolinone, a class of heterocyclic aromatic organic compounds. It features a thieno[2,3-b]quinolinone core, which is a bicyclic structure consisting of a thiophene ring fused to a quinoline moiety. The presence of a bromine atom on the benzoyl group suggests potential for further chemical modifications, making it an interesting candidate for synthetic organic chemistry and medicinal chemistry applications.
Synthesis Analysis
The synthesis of quinolinone derivatives can be achieved through various methods. One approach is the one-step synthesis from 2-aminobenzamides and orthoesters in the presence of acetic acid, as described in the preparation of quinazolin-4(3H)-ones . Another method involves a one-pot cascade synthesis via nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols . Additionally, a three-step procedure starting from 2-aminothiophene-3-carbonitrile has been used to synthesize tetrahydrothieno[2,3-b]quinolin derivatives . These methods highlight the versatility and adaptability of synthetic routes to access the quinolinone scaffold.
Molecular Structure Analysis
The molecular structure of quinolinone derivatives can be characterized by various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and HRMS . X-ray single crystal determination can provide detailed insights into the crystal structure and molecular geometry . Theoretical calculations, including density functional theory (DFT), can be employed to analyze the molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and other chemical activity descriptors .
Chemical Reactions Analysis
Quinolinone derivatives can participate in a range of chemical reactions. The presence of amino and carbonyl groups allows for reactions such as the aza-Michael addition, which can be catalyzed by copper to synthesize substituted quinolin-4(1H)-ones . The bromine atom in the 3-amino-2-(4-bromobenzoyl) moiety of the compound could potentially undergo further reactions, such as Suzuki coupling or other palladium-catalyzed cross-coupling reactions, to introduce different substituents at that position.
Physical and Chemical Properties Analysis
The physical properties of quinolinone derivatives, such as melting points, can be determined experimentally . The chemical properties, including reactivity and stability, can be influenced by the substituents on the quinolinone core. Theoretical studies can predict properties like non-linear optical (NLO) behavior, which may vary with solvent polarity . The compound's potential antibacterial activity can be assessed through in vitro assays against various human pathogenic microorganisms .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound is utilized in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, the aza-Michael addition, followed by cyclization and oxidation reactions, is a method to create quinolin-4(1H)-ones, a class of compounds with diverse biological activities. This process involves using copper catalysis to achieve high efficiency and yields under mild conditions (Kang et al., 2018).
Pharmaceutical Interest
Compounds synthesized using "3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one" as an intermediate have shown potential pharmaceutical interest. For example, novel heterocycles like pyridinyl and isoxazolyl quinoxaline derivatives have been synthesized and evaluated for their antimicrobial activity against various strains of bacteria and fungi, indicating their potential as antimicrobial agents (Moustafa, 2003).
Antibacterial Activity
Some derivatives synthesized from this compound have been screened for antibacterial activity, showing effectiveness against both gram-negative and gram-positive bacteria. This suggests its potential use in developing new antibacterial agents (Akl et al., 2017).
Analytical Applications
Derivatives of this compound have been used as reagents in analytical chemistry for the determination of primary amines in biological samples, demonstrating its utility in bioanalytical applications (Liu et al., 1991).
Anticancer Potential
Some quinazolinone derivatives synthesized from this compound have been evaluated for their anticancer properties, showing promising results in inhibiting the proliferation of various cancer cell lines. This highlights the potential of these compounds in cancer research and therapy development (Mulakayala et al., 2012).
Propiedades
IUPAC Name |
3-amino-2-(4-bromobenzoyl)-7,8-dihydro-6H-thieno[2,3-b]quinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c19-10-6-4-9(5-7-10)16(23)17-15(20)12-8-11-13(21-18(12)24-17)2-1-3-14(11)22/h4-8H,1-3,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCYWJHUNSSFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)Br)N)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

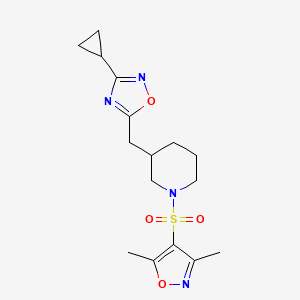
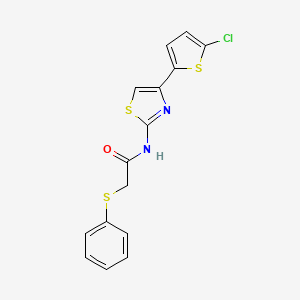
![ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B2545766.png)
![N-(2,5-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2545767.png)

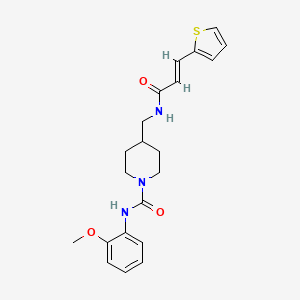
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2545771.png)
![2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2545772.png)
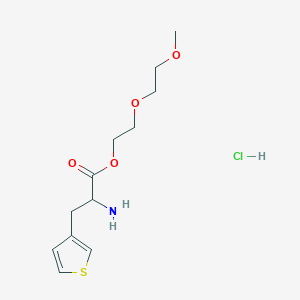
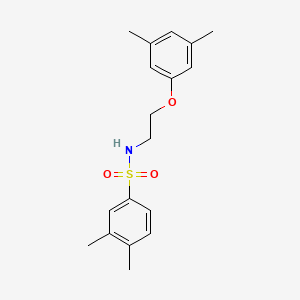
![Methyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2545780.png)
![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane]-2-carboxylic acid](/img/structure/B2545781.png)
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2545784.png)
![Ethyl 2-[(2-chloroacetyl)amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B2545785.png)